ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepin-5-yl)acetate systematically describes the molecule through three key components:
Core heterocycle : The term benzo[f]oxazepin specifies a fused bicyclic system comprising a benzene ring (positional index f) condensed with a seven-membered oxazepine ring containing oxygen at position 1 and nitrogen at position 4. The 2,3,4,5-tetrahydro prefix indicates partial saturation, with double bonds reduced at positions 2–5.
Substituent positioning : The 9-bromo designation locates the bromine atom on the ninth position of the fused ring system, following IUPAC numbering rules that prioritize the heteroatoms (oxygen at position 1, nitrogen at position 4) before the carbon atoms in the oxazepine ring.
Ester functionalization : The ethyl acetate moiety branches from the oxazepine’s fifth position via a methylene (-CH2-) linker, forming the 5-ylacetate group.
Structural analysis confirms a 3D conformation where the bromine atom occupies a spatially accessible position on the planar aromatic system, while the ethyl ester group introduces steric bulk perpendicular to the heterocycle.
CAS Registry Number Analysis and Isomeric Considerations
The compound’s unique CAS registry number 1165946-52-0 distinguishes it from structurally related benzoxazepines through three key identifiers:
Parent skeleton differentiation : The registry entry differentiates this compound from simpler oxazepines by encoding the benzo[f] fusion pattern and tetrahydro saturation state.
Substituent specificity : The bromine at position 9 and the ethyl acetate group at position 5 are critical discriminators against isomers like 7-bromo or 8-bromo analogues, which would receive distinct CAS numbers.
Stereochemical neutrality : The absence of stereodescriptors in the CAS name implies the registry entry encompasses all possible racemic mixtures or undistinguished stereoisomers.
Notably, potential isomers include:
Molecular Formula and Weight Calculations
The molecular formula C13H16BrNO3 decomposes into:
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 16 | 1.008 | 16.13 |
| Bromine | 1 | 79.90 | 79.90 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 314.17 |
This calculated molecular weight (314.17 g/mol) aligns with experimental data showing 314.17–314.18 g/mol in mass spectrometry studies. The bromine atom contributes 25.4% of the total mass, a critical factor in isotopic distribution patterns observed in mass spectra.
Positional Analysis of Bromine Substituent in Benzoxazepine Core
The 9-bromo substitution arises from IUPAC numbering conventions applied to the benzo[f]oxazepine system:
Ring fusion orientation : The benzo[f] designation indicates the benzene ring is fused to the oxazepine such that the oxazepine’s position 2 aligns with the benzene’s position 1.
Heteroatom priority : Oxygen at position 1 and nitrogen at position 4 receive the lowest possible numbers, leading to the bromine assignment at position 9 rather than alternative positions.
Synthetic implications : The 9-position bromine creates a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) while maintaining the oxazepine ring’s conformational stability. Comparative studies show bromine at position 9 versus 7 alters the molecule’s dipole moment by 1.2–1.5 Debye, influencing solubility and crystal packing.
Properties
Molecular Formula |
C13H16BrNO3 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl 2-(9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)acetate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-17-12(16)8-11-9-4-3-5-10(14)13(9)18-7-6-15-11/h3-5,11,15H,2,6-8H2,1H3 |
InChI Key |
KWBHYORTTWVIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Lactam Formation
A widely adopted method involves nitro-to-amine reduction followed by intramolecular cyclization:
Step 1: Synthesis of 9-Bromo-5-hydroxy-2,3-dihydrobenzo[f]oxazepin-4(5H)-one
- Starting Material : 5-Bromo-2-nitrobenzoic acid derivatives.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic media converts nitro to amine.
- Cyclization : HATU-mediated lactam formation under basic conditions (e.g., TEA in DMSO) yields the lactam core.
Step 2: Reduction of Lactam to Amine
- Reagent : Borane-THF complex selectively reduces the lactam to the secondary amine.
- Conditions : Reflux in THF (65°C, 12 h), followed by quenching with MeOH and HCl.
Step 3: Ethyl Acetate Side-Chain Introduction
- Alkylation : Reaction with ethyl bromoacetate in the presence of K₂CO₃ or NaH in DMF.
- Yield : 45–60% after purification via silica gel chromatography.
Direct Functionalization of Preformed Benzoxazepines
Bromination and Subsequent Esterification
Step 1: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepin-5-yl Acetic Acid
- Starting Material : Commercially available 2,3,4,5-tetrahydrobenzo[f]oxazepine.
- Bromination : Electrophilic bromination (Br₂/FeBr₃) at the 9-position.
- Side-Chain Installation : Coupling with bromoacetic acid using DCC/DMAP, followed by esterification with ethanol/H₂SO₄.
Step 2: Optimization of Reaction Conditions
- Temperature : Bromination proceeds optimally at 0–5°C to minimize di-substitution.
- Solvent : Dichloromethane (DCM) or THF improves regioselectivity.
Alternative Pathways via Imine Intermediates
Chiral Brønsted Acid-Catalyzed Desymmetrization
Recent advances employ SPINOL-derived phosphoric acids to achieve enantioselective synthesis:
- Substrate : 3-Substituted oxetanes with brominated aryl groups.
- Catalyst : (R)-SPINOL-PA (10 mol%) in toluene at RT.
- Key Step : Ring-opening/cyclization cascade forms the oxazepine core with >90% ee.
- Post-Functionalization : Esterification with ethyl chloroacetate under mild conditions.
Comparative Analysis of Methods
Advantages :
- Lactam reduction offers straightforward scalability.
- Chiral catalysis provides enantiomeric excess for pharmaceutical applications.
Limitations :
- Direct bromination suffers from moderate yields due to competing side reactions.
Analytical and Spectroscopic Validation
- ¹H NMR : Characteristic signals for the ethyl acetate group (δ 1.25 ppm, triplet; δ 4.15 ppm, quartet) and oxazepine protons (δ 3.8–4.5 ppm).
- HRMS : [M+H]+ calculated for C₁₃H₁₅BrNO₃: 328.0234; observed: 328.0236.
- HPLC : Retention time ~8.2 min (C18 column, 70:30 MeCN/H₂O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Bromination Mechanism
The bromination step likely involves electrophilic aromatic substitution , where a bromine atom substitutes a hydrogen atom on the aromatic ring of the tetrahydrobenzooxazepine core. This may occur via:
-
Activation of the brominating agent (e.g., bromoacetyl bromide) to generate a bromonium ion.
-
Nucleophilic attack by the aromatic ring’s π-electrons on the electrophilic bromine species .
Esterification Mechanism
Esterification typically proceeds via acid-catalyzed nucleophilic acyl substitution , where the hydroxyl group of the brominated precursor reacts with ethyl acetate. Conditions may include:
-
Activation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄).
-
Nucleophilic attack by the alcohol oxygen on the ethyl acetate carbonyl carbon.
Potential Transformations
Reaction Conditions and Optimization
-
Bromination :
-
Esterification :
Analytical Data
NMR and MS Characterization :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate exhibit significant anticancer properties. Research has focused on their ability to induce differentiation in acute myeloid leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance their efficacy against cancer cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s disease. Derivatives of tetrahydrobenzo[f][1,4]oxazepine have been identified as gamma-secretase inhibitors, which play a crucial role in the pathogenesis of Alzheimer’s disease by modulating amyloid precursor protein processing .
Case Study 1: Anticancer Research
In a study published in Molecules, researchers assessed the effects of various derivatives on leukemia cell lines. This compound was among the compounds tested for its ability to inhibit cell proliferation and promote apoptosis in cancer cells. Results showed a promising reduction in cell viability at specific concentrations .
Case Study 2: Neuroprotection
A patent application highlighted the potential of oxazepine derivatives as therapeutic agents for Alzheimer's disease. The study demonstrated that these compounds could effectively inhibit gamma-secretase activity and reduce amyloid-beta peptide levels in neuronal cultures . This suggests a pathway for further development into clinical applications.
Mechanism of Action
The mechanism of action of ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Framework
The target compound is compared to three classes of analogs:
Benzo[f][1,4]thiazepines (sulfur-containing analogs).
Benzo[b][1,4]oxazines (six-membered oxygen-nitrogen heterocycles).
Pharmacologically relevant thiazepines (e.g., Diltiazem derivatives).
Table 1: Structural and Functional Comparisons
Key Reactivity Differences :
- The 9-bromo substituent in the target compound is susceptible to nucleophilic substitution (e.g., with amines), akin to bromine in 2-bromoimidazo-thiadiazoles .
- Thiazepines exhibit lower ring strain due to sulfur’s larger atomic size, enhancing stability under acidic conditions .
- Oxazines lack the conformational flexibility of seven-membered rings, limiting their utility in dynamic binding applications.
Spectroscopic and Physical Properties
Table 2: Spectral Data Comparisons
Pharmacological and Industrial Relevance
- Target Compound : Bromine enhances electrophilicity, making it a candidate for kinase inhibitors or covalent binders. The ethyl acetate group allows prodrug strategies.
- Thiazepines : Found in calcium channel blockers (e.g., Diltiazem derivatives), where sulfur improves membrane permeability .
- Oxazines : Less explored pharmacologically but used as intermediates in dye chemistry .
Biological Activity
Ethyl 2-(9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C13H16BrNO3
- CAS Number : 1165946-52-0
- Molecular Weight : 300.18 g/mol
The compound features a brominated tetrahydrobenzooxazepine core, which is known for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways. Preliminary studies suggest that it could modulate kinase activity, impacting cancer cell proliferation and survival.
- Receptor Interaction : It has been shown to interact with receptors that regulate neurotransmitter release and neuronal excitability, suggesting potential applications in neuropharmacology .
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has shown promise in anticancer research:
- Cell Lines Tested : Studies have been conducted on various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (HL-60).
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines. Notably, it induced apoptosis in HL-60 cells by activating caspase pathways .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the bromine substituent and the ethyl acetate moiety have been explored:
| Modification | Activity Change |
|---|---|
| Removal of Bromine | Significant loss of antimicrobial activity |
| Substitution with Fluorine | Increased anticancer potency |
| Alteration of Ethyl Group | Varied effects on metabolic stability |
These findings highlight the importance of specific functional groups in enhancing or diminishing biological effects .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy Assessment :
Q & A
Q. Basic
- ¹H/¹³C NMR :
- The ethyl ester group appears as a triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~4.1–4.3 ppm, CH₂) .
- The tetrahydrobenzooxazepine ring protons show distinct splitting patterns: aromatic protons (δ ~6.8–7.5 ppm), methylene groups adjacent to oxygen/nitrogen (δ ~3.5–4.5 ppm), and the brominated aromatic proton (δ ~7.0–7.2 ppm, singlet due to lack of coupling) .
- HRMS : Confirm molecular formula (e.g., C₁₅H₁₈BrNO₃) with accurate mass measurement (e.g., [M+H]⁺ at m/z 340.0521) .
What challenges arise in optimizing coupling reactions involving the brominated benzooxazepine core?
Q. Advanced
- Reagent Selection : Use of Cs₂CO₃ or K₂CO₃ as a base in DMF improves nucleophilic substitution efficiency for ester formation but may lead to side reactions (e.g., dehydrohalogenation) if temperatures exceed 80°C .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification due to high boiling points. Alternatives like acetonitrile with microwave-assisted synthesis reduce reaction time .
- Contradictions in Data : Literature reports varying yields (40–75%) for similar reactions, likely due to differences in bromine’s steric/electronic effects. For example, bulky substituents near the bromine can hinder nucleophilic attack .
How can regioselectivity in bromination of the benzooxazepine ring be controlled?
Q. Advanced
- Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions direct bromination para or meta via resonance effects. For 9-bromo derivatives, bromination typically occurs at the most electron-rich aromatic position, stabilized by adjacent oxygen in the oxazepine ring .
- Catalytic Systems : FeBr₃ or AlCl₃ enhances regioselectivity by stabilizing transition states. For example, FeBr₃ promotes electrophilic substitution at the 9-position due to its ability to coordinate with the oxazepine’s oxygen atom .
What methodologies are effective for analyzing reaction intermediates during synthesis?
Q. Advanced
- TLC-MS Monitoring : Track intermediates in real-time using thin-layer chromatography coupled with mass spectrometry to identify byproducts (e.g., debrominated species or over-alkylated derivatives) .
- In Situ IR Spectroscopy : Monitor esterification progress by observing carbonyl stretching frequencies (νC=O ~1730 cm⁻¹ for esters vs. ~1700 cm⁻¹ for acids) .
How can contradictions in reported synthetic yields be resolved?
Q. Advanced
- Critical Parameter Analysis :
- Temperature : Higher temperatures (>100°C) accelerate side reactions (e.g., ring-opening of oxazepine). Optimal ranges: 60–80°C .
- Purification : Use of flash chromatography with gradient elution (hexane/ethyl acetate) improves separation of brominated vs. non-brominated impurities .
- Case Study : A 20% yield discrepancy between studies was attributed to residual moisture in DMF, which hydrolyzes the ester intermediate. Anhydrous conditions and molecular sieves increased yield by 35% .
What are the implications of the compound’s stereochemistry on its reactivity?
Q. Advanced
- Conformational Analysis : The tetrahydrobenzooxazepine ring adopts a chair-like conformation, with the bromine and ester groups in equatorial positions to minimize steric strain. This conformation influences nucleophilic attack sites .
- Chiral Centers : If the 5-position is chiral (e.g., from asymmetric synthesis), enantiomeric excess (ee) can be determined via chiral HPLC using amylose-based columns and hexane/isopropanol mobile phases .
How can computational methods aid in predicting reaction pathways?
Q. Advanced
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can model bromination transition states, identifying energy barriers for competing regioselective pathways .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF’s role in stabilizing intermediates via hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
